2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Overview
Description
2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a heterocyclic compound that features both furan and oxazole rings
Mechanism of Action
Target of Action
The primary targets of 2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by furan rings . .
Mode of Action
It’s possible that the compound interacts with its targets through the furan ring or the oxazole ring, which are common structural motifs in many bioactive compounds .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Furan and oxazole rings are found in various bioactive compounds, suggesting that this compound could potentially interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests it might be absorbed in the body.
Result of Action
The molecular and cellular effects of this compound are currently unknown. Given the presence of furan and oxazole rings, it’s plausible that the compound could have diverse effects depending on the specific targets it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its stability at room temperature suggests it might be stable under physiological conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid typically involves the formation of the furan and oxazole rings followed by their coupling. One common method involves the reaction of 2-furylacetic acid with appropriate reagents to form the oxazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: Both the furan and oxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while substitution reactions can introduce various functional groups onto the furan or oxazole rings .
Scientific Research Applications
2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and oxazole derivatives, such as:
- 2-(Furan-2-yl)acetic acid
- 2-(Oxazol-4-yl)acetic acid
- 2-(Furan-2-yl)-5-methyl-1,3-oxazole
Uniqueness
What sets 2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid apart is the combination of both furan and oxazole rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[2-(furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-6-7(5-9(12)13)11-10(15-6)8-3-2-4-14-8/h2-4H,5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFNJZYFUAIYPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CO2)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901260953 | |
Record name | 2-(2-Furanyl)-5-methyl-4-oxazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901260953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929972-73-6 | |
Record name | 2-(2-Furanyl)-5-methyl-4-oxazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929972-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Furanyl)-5-methyl-4-oxazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901260953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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